molecular formula C14H10ClNO3S B2512309 N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide CAS No. 2034436-69-4

N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2512309
CAS No.: 2034436-69-4
M. Wt: 307.75
InChI Key: HWVURRBQFZRLAU-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide ( 2034436-69-4, Molecular Weight: 307.75 g/mol) is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique hybrid structure featuring a 2,2'-bifuran core linked to a 5-chlorothiophene-2-carboxamide group via a methylene bridge . In biochemical research, this compound has demonstrated promising anticancer activity by inhibiting the growth of cancer cell lines through the induction of apoptosis and cell cycle arrest; studies indicate it can target key enzymes like aromatase, which is crucial in estrogen biosynthesis relevant to hormone-dependent cancers such as breast cancer . The compound also exhibits notable antimicrobial properties, with preliminary studies showing effectiveness against various Gram-positive and Gram-negative bacterial pathogens, suggesting potential as a lead compound for antibiotic development . Its mechanism of action in biological systems is attributed to its ability to engage in specific molecular interactions, including π-π stacking via its bifuran and thiophene moieties and hydrogen bonding through the carboxamide group, which can modulate enzyme activities and receptor functions . Beyond biomedical applications, this compound is investigated in materials science for organic electronics due to its favorable optical and electronic properties, with research exploring its use as a donor material in organic photovoltaics (OPVs) to enhance power conversion efficiency . The synthetic route typically involves a multi-step process: formation of the bifuran moiety via palladium-catalyzed cross-coupling, synthesis of the 5-chlorothiophene-2-carboxylic acid component, and final amide bond formation using coupling reagents like DCC and DMAP . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3S/c15-13-6-5-12(20-13)14(17)16-8-9-3-4-11(19-9)10-2-1-7-18-10/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVURRBQFZRLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide typically involves multiple steps:

  • Formation of the Bifuran Moiety: : The bifuran structure can be synthesized through the coupling of two furan rings. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under inert atmosphere conditions.

  • Chlorothiophene Synthesis: : The 5-chlorothiophene-2-carboxylic acid can be synthesized via chlorination of thiophene-2-carboxylic acid using reagents like thionyl chloride or phosphorus pentachloride.

  • Amide Bond Formation: : The final step involves the coupling of the bifuran moiety with the chlorothiophene carboxylic acid to form the carboxamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the coupling reactions and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The bifuran moiety can undergo oxidation reactions, potentially forming furan-2,5-diones under strong oxidizing conditions.

  • Reduction: : The compound can be reduced at the amide bond to form the corresponding amine and alcohol derivatives.

  • Substitution: : The chlorothiophene part of the molecule can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furan-2,5-diones.

    Reduction: Corresponding amines and alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide has shown potential as an anticancer agent. Studies indicate that compounds with similar structures can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest:

CompoundIC50 (µM)Activity
N-[bifuran]-5-chlorothiophene2.21Moderate
Reference (Letrozole)1.50High

Research has demonstrated that the compound can target specific enzymes involved in cancer progression, such as aromatase, which is crucial in estrogen biosynthesis relevant to hormone-dependent cancers like breast cancer.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Preliminary studies have indicated effectiveness against Gram-positive and Gram-negative bacteria, showcasing potential for development into antibacterial agents:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL

These findings suggest that this compound could be further explored as a lead compound in antibiotic development .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films with good charge transport properties allows it to be utilized in device fabrication.

Photovoltaic Devices

Research has shown that incorporating this compound into photovoltaic systems can enhance efficiency due to its favorable energy levels and charge mobility characteristics. Case studies indicate improved power conversion efficiencies when used as a donor material in bulk heterojunction solar cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene or bifuran rings can significantly impact biological activity and solubility:

ModificationEffect on Activity
Increased hydrophobicityEnhanced enzyme inhibition
Electron-withdrawing groupsImproved anticancer properties

This knowledge aids in the rational design of new derivatives with enhanced therapeutic profiles .

Mechanism of Action

The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bifuran and thiophene moieties can engage in π-π stacking interactions and hydrogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bifuran Cores

  • 5'-(4-Chlorophenyl)-2,2'-bifuran-5-carboxamide (): This analogue replaces the 5-chlorothiophene group with a 4-chlorophenyl ring. The absence of a sulfur atom in the aromatic system reduces polarizability compared to thiophene-containing compounds. Synthesis involves LiN(TMS)₂ and ethanol/HCl, similar to methods for bifuran derivatives, but yields may vary due to steric effects from the phenyl group .
  • N-([2,2'-Bifuran]-5-ylmethyl)benzofuran-2-carboxamide () :
    Substituting the thiophene ring with benzofuran increases aromaticity and lipophilicity (molecular weight: 307.3 g/mol). Benzofuran’s electron-rich nature may enhance π-π stacking interactions, relevant for organic electronics. However, the lack of a chloro substituent reduces electron-withdrawing effects compared to the target compound .

Thiophene- and Carboxamide-Containing Analogues

  • N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide () :
    This chalcone precursor shares the 5-chlorothiophene-2-carboxamide group but incorporates an acetylphenyl moiety. The acetyl group introduces ketone functionality, enabling condensation reactions absent in the target compound. Such structural variations impact solubility and biological activity .

  • N-((3-(4-Acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide (): An impurity with an oxazolidinone ring, this compound demonstrates how additional heterocycles alter stability and spectroscopic profiles (e.g., FT-IR absorption at 1680 cm⁻¹ for the oxazolidinone carbonyl) .

π-Linker Variations in Polarizability Studies ()

Compounds with 2,2'-bifuran as a π-linker exhibit high polarizability (⟨α⟩), a critical factor in nonlinear optical applications. For example:

  • DPTM-5 (5,5′-dimethyl-2,2′-bifuran linker) : ⟨α⟩ = 677.51 a.u.
  • Target compound (non-methylated bifuran linker): ⟨α⟩ = 645.71 a.u.
  • DPTM-3 (oxazolo[5,4-d]oxazole linker) : ⟨α⟩ = 640.19 a.u.

The methyl groups in DPTM-5 enhance electron delocalization, explaining its superior polarizability. The target compound’s lower ⟨α⟩ highlights the trade-off between synthetic simplicity and performance optimization .

Key Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Polarizability ⟨α⟩ (a.u.) Notable Features
Target Compound C₁₄H₁₁ClNO₃S 308.76 645.71 Chloro-thiophene, bifuran linker
DPTM-5 () C₁₈H₁₆N₂O₂S₂ 356.45 677.51 Methylated bifuran linker
N-([2,2'-Bifuran]-5-ylmethyl)benzofuran-2-carboxamide () C₁₈H₁₃NO₄ 307.30 N/A Benzofuran substitution
5'-(4-Chlorophenyl)-2,2'-bifuran-5-carboxamide () C₁₅H₁₀ClNO₃ 295.70 N/A Phenyl substitution

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a bifuran moiety linked to a chlorothiophene carboxamide structure. The synthesis typically involves several key steps:

  • Formation of the Bifuran Moiety : This is achieved through coupling reactions involving furan derivatives, often utilizing palladium-catalyzed methods.
  • Chlorination of the Thiophene Ring : Chlorination can be performed using reagents like phosphorus pentachloride.
  • Formation of the Carboxamide Group : The carboxylic acid can be converted to an amide through reaction with appropriate amines.

This compound exhibits various biological activities primarily attributed to its ability to interact with specific molecular targets. The bifuran moiety allows for π-π stacking interactions, while the chlorothiophene component can form hydrogen bonds with biological macromolecules.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties . For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism includes modulation of signaling pathways associated with cancer growth and metastasis.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor . It has demonstrated inhibitory effects on key enzymes involved in metabolic pathways relevant to cancer and inflammation. For example, it has been reported to inhibit certain kinases and phosphatases that play critical roles in cellular signaling.

Data Table: Biological Activity Summary

Biological ActivityMechanismTarget Enzyme/PathwayReference
AnticancerInduces apoptosisCell cycle regulators,
Enzyme inhibitionInhibits kinase activityVarious kinases ,
Anti-inflammatoryModulates inflammatory cytokinesNF-kB pathway

Case Studies

  • Anticancer Efficacy in Breast Cancer :
    • A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers.
  • Enzyme Inhibition in Metabolic Disorders :
    • Research demonstrated that the compound effectively inhibited glycogen synthase kinase 3 (GSK-3), a target implicated in diabetes and neurodegenerative diseases. The inhibition was characterized by IC50 values in the low micromolar range, suggesting potential therapeutic applications in metabolic regulation.

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